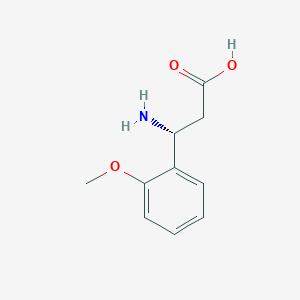
(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
説明
(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (also known as AMPA) is an amino acid derivative that exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its significance in research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 195.22 g/mol. Its structure features a chiral center, which contributes to its optical activity and biological interactions. The presence of a methoxy-substituted phenyl group enhances its pharmacological relevance, particularly in modulating neurotransmitter systems.
This compound primarily acts as a modulator of glutamate receptors, specifically the AMPA receptors. These receptors are crucial for synaptic transmission and plasticity in the central nervous system. The compound's structural similarity to other amino acids involved in neurotransmission suggests it may influence various neurotransmitter systems, potentially offering neuroprotective effects.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties against excitotoxicity, a process where excessive glutamate leads to neuronal damage. In vitro studies have shown that this compound can mitigate neuronal cell death induced by high levels of glutamate, suggesting its potential use in conditions like Alzheimer's disease and other neurodegenerative disorders .
Biological Activity Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Chiral Center | Yes |
| Primary Activity | Modulation of AMPA receptors |
| Potential Applications | Neuroprotection, treatment of neurodegenerative diseases |
Case Studies and Research Findings
-
Neuroprotective Study :
A study conducted on cultured neurons demonstrated that this compound significantly reduced cell death caused by glutamate exposure. The results indicated a dose-dependent protective effect, with higher concentrations yielding better outcomes . -
Pharmacokinetic Profile :
The compound exhibits moderate solubility in water, which may influence its bioavailability and efficacy in biological systems. Studies suggest that optimizing the formulation could enhance its therapeutic potential . -
Comparative Analysis :
A comparative study highlighted the structural similarities between this compound and other amino acids, emphasizing its unique methoxy substitution pattern that may confer distinct biological activities .
特性
IUPAC Name |
(3R)-3-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375894 | |
| Record name | (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780034-13-1 | |
| Record name | (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















